molecular formula C18H25N3 B1417819 N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine CAS No. 1170648-37-9

N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

Cat. No. B1417819
M. Wt: 283.4 g/mol
InChI Key: WKPIPJDMFAYAFR-UHFFFAOYSA-N
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Description

Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . The nitrogen-containing indeno[1,2-b]quinoxaline ring is a structurally fused active system and has notable applications in various fields of chemistry .


Synthesis Analysis

A concise organocatalytic method for the facile synthesis of some novel 1’H-spiro[cycloalkyl-1,2’-quinazolin]-4’(3’H)-ones via a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone has been described .


Molecular Structure Analysis

The nitrogen-containing indeno[1,2-b]quinoxaline ring is recognized as an important building block in organic synthesis . It’s used as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .


Chemical Reactions Analysis

The reactions of indeno[1,2-b]quinoxalinone have been summarized as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .


Physical And Chemical Properties Analysis

Stereoelectronic effects have a significant influence on the stability, structure, and reactivity of chemical compounds and on their physical and spectroscopic properties . A profound knowledge of these effects allows for a better understanding and prediction of these features .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study conducted by Bonacorso et al. (2015) focused on the synthesis and biological evaluation of novel compounds similar to "N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine". These compounds were synthesized using a one-pot cyclocondensation reaction and assessed for their acetylcholinesterase (AChE) inhibitory and cytotoxic activities. This research signifies the compound's potential in developing new therapeutic agents (Bonacorso et al., 2015).

Cyclization Techniques

  • Li et al. (2013) explored the cyclization of similar compounds, focusing on the synthesis of quinoxalin-2(1H)-ones. This study highlights the importance of such compounds in the development of efficient synthetic methods for complex chemical structures (Li et al., 2013).

Analgesic Properties

  • Research by Schunk et al. (2014) discovered a potent analgesic compound, Cebranopadol, which is structurally related to "N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine". The study detailed the optimization of this compound for the treatment of severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Crystal Structure Analysis

  • Soriano-garcia et al. (2000) conducted a study on the crystal structure of a related spiro compound. Understanding the crystal structure of such compounds is crucial for their potential application in various scientific fields (Soriano-garcia et al., 2000).

Cholinesterase Inhibitory Activity

  • Silva et al. (2021) synthesized and evaluated the cholinesterase inhibitory activity of modified tacrine scaffolds, including compounds similar to "N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine". This research is significant for understanding the therapeutic potential of such compounds in treating diseases like Alzheimer's (Silva et al., 2021).

Future Directions

Spiro compounds and their derivatives have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Future research may focus on developing new synthetic strategies and exploring the pharmaceutical applications of these compounds.

properties

IUPAC Name

N-cyclopentylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-6-12-18(13-7-1)17(19-14-8-2-3-9-14)20-15-10-4-5-11-16(15)21-18/h4-5,10-11,14,21H,1-3,6-9,12-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPIPJDMFAYAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=NC3CCCC3)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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